2-Chloro-1-(2,5-dimethylphenyl)ethanone

Description

BenchChem offers high-quality 2-Chloro-1-(2,5-dimethylphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2,5-dimethylphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

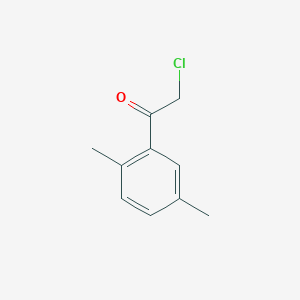

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDITFWYVNXMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368264 | |

| Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50690-11-4 | |

| Record name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(2,5-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Risks of 2-Chloro-1-(2,5-dimethylphenyl)ethanone: A Technical Guide for Researchers

An In-depth Examination of the Hazards, Safe Handling Protocols, and Emergency Procedures for a Key Chemical Intermediate

Introduction

2-Chloro-1-(2,5-dimethylphenyl)ethanone, a substituted acetophenone, is a chemical intermediate utilized in various synthetic organic chemistry applications, including the development of pharmaceutical compounds. Its utility, however, is matched by a distinct hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound, offering detailed procedures for its safe handling, storage, and emergency management to protect researchers, scientists, and drug development professionals.

Toxicological Profile and Hazard Identification

The primary hazards of 2-Chloro-1-(2,5-dimethylphenyl)ethanone are its potential for acute toxicity, and severe irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A / 1 | H319: Causes serious eye irritation[1][2][3] / H318: Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

Expert Insight: The presence of the α-chloro ketone functional group is a key determinant of this compound's reactivity and associated hazards. This group can act as a lachrymator and is known to be reactive towards biological nucleophiles, which likely contributes to its irritant properties.

Exposure Routes and Health Effects

A nuanced understanding of how exposure occurs and the subsequent health implications is critical for implementing effective safety measures.

Inhalation

Inhalation of dust or vapors can lead to respiratory irritation[1][2][3]. Symptoms may include coughing, shortness of breath, and inflammation of the respiratory tract.

Dermal Contact

Direct contact with the skin will cause irritation, characterized by redness, itching, and pain[1][2][3]. Prolonged or repeated exposure can lead to more severe dermatitis. Contaminated clothing should be removed immediately and washed before reuse[2].

Ocular Contact

This compound poses a significant risk to the eyes, causing serious irritation and potentially severe damage[1][2]. Symptoms include pain, redness, and blurred vision. Immediate and thorough irrigation of the eyes is crucial in the event of exposure.

Ingestion

Ingestion of 2-Chloro-1-(2,5-dimethylphenyl)ethanone is harmful and can lead to systemic toxic effects[1]. Do not induce vomiting if swallowed; instead, rinse the mouth and seek immediate medical attention[4][5].

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[2][4].

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4].

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Chloro-1-(2,5-dimethylphenyl)ethanone:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4].

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn at all times. It is important to check the glove manufacturer's specifications for breakthrough time and permeation rate[6].

-

Lab Coat: A flame-retardant lab coat should be worn to protect street clothing and skin from accidental splashes.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[4].

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking[6].

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray[2][4].

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[6].

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[2][4].

-

The storage area should be locked to restrict access to authorized personnel only[2][4].

-

Given its chemical structure, which includes a chlorinated component, it is prudent to store it away from strong oxidizing agents and bases. The chloro- group can be susceptible to nucleophilic substitution, and the ketone can undergo various reactions.

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][4]. Do not dispose of down the drain or in the environment.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][4].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][4].

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2][4].

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice[4][5].

Spill Response

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep or scoop up the solid material, avoiding dust generation.

-

Place the spilled material into a labeled, sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately and call for emergency response.

-

Isolate the spill area and prevent entry.

-

Ventilate the area if it is safe to do so.

-

Emergency Response Workflow

Caption: Workflow for first-aid response to accidental exposure.

Conclusion

While 2-Chloro-1-(2,5-dimethylphenyl)ethanone is a valuable tool in synthetic chemistry, its inherent hazards demand a culture of safety and preparedness. By understanding its toxicological profile, adhering to rigorous handling and storage protocols, and being prepared for emergency situations, researchers can mitigate the risks and ensure a safe laboratory environment. This guide serves as a foundational resource for the responsible use of this compound in research and development.

References

- ECHEMI. (n.d.). 1-(2,5-Dimethylphenyl)ethanone SDS, 2142-73-6 Safety Data Sheets.

- PubChem. (n.d.). 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PPG. (n.d.). SAFETY DATA SHEET.

Sources

- 1. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO | CID 2363693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. buyat.ppg.com [buyat.ppg.com]

Methodological & Application

The Versatile Role of 2-Chloro-1-(2,5-dimethylphenyl)ethanone in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Key Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Chloro-1-(2,5-dimethylphenyl)ethanone, an α-chloroketone, has emerged as a highly versatile and valuable building block for chemists in the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the adjacent carbon atom bearing a labile chlorine atom. This dual reactivity allows for a diverse range of chemical transformations, making it a crucial precursor for the synthesis of a wide array of high-value compounds, including heterocyclic systems and pharmacologically active agents.[1] This guide provides an in-depth exploration of the applications of 2-Chloro-1-(2,5-dimethylphenyl)ethanone, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-1-(2,5-dimethylphenyl)ethanone | [2] |

| CAS Number | 50690-11-4 | [2] |

| Molecular Formula | C₁₀H₁₁ClO | [2] |

| Molecular Weight | 182.64 g/mol | [2] |

| Appearance | Not specified, likely a solid or oil | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available |

Safety and Handling: 2-Chloro-1-(2,5-dimethylphenyl)ethanone is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[2]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[2]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Core Synthetic Applications and Protocols

The synthetic utility of 2-Chloro-1-(2,5-dimethylphenyl)ethanone is vast. This section will delve into some of its most significant applications, providing detailed protocols and mechanistic explanations.

Gateway to Heterocyclic Chemistry: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[4] 2-Chloro-1-(2,5-dimethylphenyl)ethanone serves as an excellent substrate for this transformation.

Reaction Workflow:

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Mechanistic Rationale: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the chlorine atom of the α-chloroketone, proceeding via an SN2 mechanism.[5] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring. The stability of the aromatic product is a key driving force for this reaction.[3]

Detailed Protocol: Synthesis of 2-Amino-4-(2,5-dimethylphenyl)thiazole

This protocol is adapted from the general procedure for the Hantzsch thiazole synthesis.[5]

Materials:

-

2-Chloro-1-(2,5-dimethylphenyl)ethanone

-

Thiourea

-

Ethanol

-

5% Sodium Carbonate solution

-

Standard laboratory glassware

-

Stirring hotplate

-

Büchner funnel and filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Chloro-1-(2,5-dimethylphenyl)ethanone (1 equivalent) in ethanol.

-

Add thiourea (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate with stirring.

-

A precipitate of the desired 2-amino-4-(2,5-dimethylphenyl)thiazole should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product in a desiccator or a vacuum oven at a low temperature.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if necessary.

Expected Outcome: A solid product, 2-Amino-4-(2,5-dimethylphenyl)thiazole. The yield and purity should be determined by standard analytical techniques (e.g., NMR, melting point).

Building Imidazole Scaffolds: The Debus-Radziszewski Reaction

The imidazole ring is another cornerstone of medicinal chemistry, found in numerous natural products and pharmaceuticals. The Debus-Radziszewski synthesis offers a pathway to construct substituted imidazoles.[6] While the classical reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia, modifications allow for the use of α-haloketones as precursors to the 1,2-dicarbonyl species or direct reaction in a multi-component fashion.[6][7]

Reaction Workflow:

Caption: Workflow for the Debus-Radziszewski Imidazole Synthesis.

Mechanistic Insights: The precise mechanism can be complex and may not be fully elucidated.[6] However, it is generally accepted that the reaction involves the initial formation of a diimine intermediate from the condensation of the dicarbonyl compound (which can be formed in situ from the α-chloroketone) and two equivalents of ammonia.[8] This diimine then condenses with an aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring.[6]

Detailed Protocol: Synthesis of a 2,4(5)-Disubstituted Imidazole

This protocol is a generalized procedure based on multi-component reactions for imidazole synthesis.[7]

Materials:

-

2-Chloro-1-(2,5-dimethylphenyl)ethanone

-

An appropriate aldehyde (e.g., benzaldehyde)

-

Ammonium acetate

-

Glacial acetic acid

-

Standard laboratory glassware

-

Stirring hotplate

-

Apparatus for work-up (separatory funnel, etc.)

Procedure:

-

In a round-bottom flask, combine 2-Chloro-1-(2,5-dimethylphenyl)ethanone (1 equivalent), the chosen aldehyde (1 equivalent), and ammonium acetate (2-3 equivalents).

-

Add glacial acetic acid as the solvent.

-

Heat the mixture to reflux with stirring for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker of ice water and neutralize with a base (e.g., concentrated ammonium hydroxide) until the product precipitates.

-

Collect the crude product by vacuum filtration.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Rearrangement Chemistry: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding terminal amides or thioamides.[9] This reaction involves a fascinating migration of the carbonyl group along an alkyl chain. 2-Chloro-1-(2,5-dimethylphenyl)ethanone, being an aryl ketone, is a suitable substrate for this reaction.

Reaction Workflow:

Caption: Workflow for the Willgerodt-Kindler Reaction.

Mechanistic Overview: The reaction is believed to proceed through the formation of an enamine intermediate by the reaction of the ketone with the amine.[10] This enamine then reacts with sulfur. A series of complex rearrangements, potentially involving thio-substituted iminium-aziridinium intermediates, leads to the migration of the functional group to the terminal position of the alkyl chain.[10][11] The final product is typically a thioamide, which can be hydrolyzed to the corresponding carboxylic acid.

Detailed Protocol: Synthesis of 2-(2,5-Dimethylphenyl)thioacetomorpholide and subsequent hydrolysis to 2-(2,5-Dimethylphenyl)acetic Acid

This protocol is based on general procedures for the Willgerodt-Kindler reaction.[12]

Materials:

-

2-Chloro-1-(2,5-dimethylphenyl)ethanone

-

Sulfur powder

-

Morpholine

-

Solvent (e.g., DMF or pyridine)

-

Aqueous acid and base for work-up

-

Standard laboratory glassware for reflux and extraction

Procedure:

Part A: Synthesis of the Thioamide

-

In a round-bottom flask, combine 2-Chloro-1-(2,5-dimethylphenyl)ethanone (1 equivalent), sulfur (2-3 equivalents), and morpholine (3-4 equivalents).

-

The reaction can be run neat or in a high-boiling solvent like DMF or pyridine.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

After cooling, the reaction mixture is typically poured into water, and the crude thioamide is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude thioamide.

Part B: Hydrolysis to the Carboxylic Acid

-

The crude thioamide is then subjected to hydrolysis by refluxing with an aqueous solution of a strong base (e.g., NaOH or KOH) or acid (e.g., H₂SO₄).

-

After the hydrolysis is complete, the reaction mixture is cooled and acidified.

-

The resulting carboxylic acid can then be extracted with an organic solvent.

-

The organic extracts are combined, dried, and the solvent is removed to afford the crude 2-(2,5-dimethylphenyl)acetic acid, which can be purified by recrystallization.

Precursor to Substituted Cathinones

Substituted cathinones are a class of psychoactive compounds that are structurally related to the naturally occurring cathinone found in the khat plant.[13] α-Chloroketones like 2-Chloro-1-(2,5-dimethylphenyl)ethanone can serve as precursors for the synthesis of these compounds. The synthesis typically involves a nucleophilic substitution of the chlorine atom with an appropriate amine.

It is important to note that the synthesis and distribution of many substituted cathinones are controlled substances in many jurisdictions. Researchers should be aware of and comply with all applicable laws and regulations.

General Synthetic Approach: The primary route involves the reaction of the α-chloroketone with a primary or secondary amine.[14] This is a standard nucleophilic substitution reaction where the amine displaces the chloride ion.

Disclaimer: Due to the controlled nature of these substances, a detailed protocol for the synthesis of a specific cathinone derivative will not be provided. The information is presented for academic and research purposes only, within the confines of legal and ethical boundaries.

Conclusion: A Versatile Tool for the Synthetic Chemist

2-Chloro-1-(2,5-dimethylphenyl)ethanone has proven to be a valuable and versatile starting material in organic synthesis. Its ability to participate in a variety of powerful C-C and C-N bond-forming reactions, particularly in the construction of important heterocyclic scaffolds like thiazoles and imidazoles, underscores its significance. Furthermore, its application in rearrangement reactions such as the Willgerodt-Kindler reaction highlights its utility in accessing different functional group patterns. As the demand for novel and complex organic molecules continues to grow in various scientific disciplines, the importance of readily available and versatile building blocks like 2-Chloro-1-(2,5-dimethylphenyl)ethanone will undoubtedly continue to expand.

References

- Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.

-

PubChem. (n.d.). 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Patent No. 7,629,476 B2. (2009). Method for producing 2,5-dimethylphenyl acetic acid.

-

Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA, 6(4), 1-10.

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]

- Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons.

- Journal of the Chemical Society, Perkin Transactions 1. (1985). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1567-1576.

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- Huang, Y., & Dömling, A. (2011). The Willgerodt–Kindler reaction. In Multicomponent Reactions (pp. 261-271). Wiley-VCH Verlag GmbH & Co. KGaA.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- ResearchGate. (2014). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Journal of Applicable Chemistry, 3(4), 1641-1646.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- de Souza, M. V. N., et al. (2022).

- ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7880.

-

Wikipedia. (n.d.). Substituted cathinone. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]

- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

- ResearchGate. (2018). An improved and practical synthesis of 5,5-dimethyl-3-(2-propoxy)-4-(4-methanesulfonylphenyl)-2-(5H)-furanone (DFP - A selective inhibitor of cyclooxygenase-2). Journal of the Iranian Chemical Society, 15(10), 2269-2275.

Sources

- 1. researchgate.net [researchgate.net]

- 2. bec.uac.bj [bec.uac.bj]

- 3. youtube.com [youtube.com]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. Substituted cathinone - Wikipedia [en.wikipedia.org]

- 14. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-1-(2,5-dimethylphenyl)ethanone

Introduction: The Strategic Importance of 2-Chloro-1-(2,5-dimethylphenyl)ethanone in Medicinal Chemistry

2-Chloro-1-(2,5-dimethylphenyl)ethanone, an α-haloketone, is a pivotal building block in the synthesis of a diverse array of pharmaceutical intermediates. Its intrinsic reactivity, stemming from the electrophilic carbonyl carbon and the adjacent carbon bearing a labile chlorine atom, makes it a versatile precursor for constructing complex heterocyclic scaffolds. These heterocyclic motifs, such as thiazoles, imidazoles, and oxazoles, are prevalent in a multitude of marketed drugs and clinical candidates, underscoring the significance of this starting material in drug discovery and development.[1][2] This guide provides detailed protocols for the synthesis of 2-Chloro-1-(2,5-dimethylphenyl)ethanone and its subsequent transformation into valuable pharmaceutical intermediates, offering insights into the underlying chemical principles and practical considerations for researchers in the field.

Part 1: Synthesis of the Starting Material: 2-Chloro-1-(2,5-dimethylphenyl)ethanone

The efficient synthesis of the target intermediates begins with a reliable protocol for the preparation of the starting material. A common and effective method is the Friedel-Crafts acylation of p-xylene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[3][4][5][6][7][8][9][10]

Reaction Scheme: Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation of p-xylene.

Experimental Protocol: Synthesis of 2-Chloro-1-(2,5-dimethylphenyl)ethanone

Materials:

-

p-Xylene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.0 eq) to the stirred suspension.

-

After the addition is complete, add p-xylene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Once the addition of p-xylene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield 2-Chloro-1-(2,5-dimethylphenyl)ethanone as a solid.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Chloroacetyl chloride is a lachrymator and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Part 2: Synthesis of Thiazole-Based Pharmaceutical Intermediates

Thiazole and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities and are core structures in many pharmaceutical agents.[11] The Hantzsch thiazole synthesis is a classical and highly effective method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide or thiourea.[12]

Reaction Scheme: Hantzsch Thiazole Synthesis

Caption: Hantzsch synthesis of a 2-aminothiazole.

Experimental Protocol: Synthesis of 2-Amino-4-(2,5-dimethylphenyl)thiazole

Materials:

-

2-Chloro-1-(2,5-dimethylphenyl)ethanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2-Chloro-1-(2,5-dimethylphenyl)ethanone (1.0 eq) in ethanol.

-

Add thiourea (1.1 eq) to the solution and stir the mixture at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it with cold water.

-

The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 2-Amino-4-(2,5-dimethylphenyl)thiazole.

Characterization Data for 2-Amino-4-(2,5-dimethylphenyl)thiazole (Representative)

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), thiazole proton (singlet, ~6.5-7.0 ppm), amino protons (broad singlet, ~5.0-6.0 ppm), methyl protons (two singlets, ~2.2-2.5 ppm).[13] |

| ¹³C NMR | Aromatic carbons, thiazole ring carbons (including C-S and C=N), methyl carbons.[14] |

| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight of the product. |

| IR (KBr) | N-H stretching (amine), C=N stretching (thiazole ring), aromatic C-H stretching. |

Part 3: Synthesis of Imidazole-Based Pharmaceutical Intermediates

Imidazole derivatives are another important class of heterocyclic compounds with diverse pharmacological activities. One common method for their synthesis involves the reaction of an α-haloketone with an amidine or a mixture of an aldehyde, an amine, and a source of ammonia.[15][16][17][18][19]

Reaction Scheme: Imidazole Synthesis

Caption: Synthesis of a disubstituted imidazole.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Imidazole (General Procedure)

Materials:

-

2-Chloro-1-(2,5-dimethylphenyl)ethanone

-

Amidine hydrochloride (e.g., benzamidine hydrochloride)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Ethanol or Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-Chloro-1-(2,5-dimethylphenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or DMF, add the amidine hydrochloride (1.1 eq).

-

Add a base, such as sodium bicarbonate (2.2 eq), to the reaction mixture.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration and wash with water.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Part 4: Synthesis of Oxazole-Based Pharmaceutical Intermediates

Oxazole-containing compounds are also of significant interest in medicinal chemistry. A common route to synthesize oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An alternative approach is the reaction of an α-haloketone with an amide.[20][21][22][23][24]

Reaction Scheme: Oxazole Synthesis

Caption: Synthesis of a disubstituted oxazole.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole (General Procedure)

Materials:

-

2-Chloro-1-(2,5-dimethylphenyl)ethanone

-

Primary amide (e.g., benzamide)

-

A suitable solvent such as toluene or xylene

-

A dehydrating agent (e.g., phosphorus pentoxide or sulfuric acid)

Procedure:

-

In a round-bottom flask, mix 2-Chloro-1-(2,5-dimethylphenyl)ethanone (1.0 eq) with a primary amide (1.1 eq) in a high-boiling solvent like toluene or xylene.

-

Add a dehydrating agent to the mixture.

-

Heat the reaction mixture to reflux for an extended period (8-24 hours), using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

2-Chloro-1-(2,5-dimethylphenyl)ethanone is a highly valuable and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this application note provide a practical guide for the preparation of thiazole, imidazole, and oxazole derivatives. The inherent reactivity of the α-haloketone moiety allows for the efficient construction of these important heterocyclic systems, which are key components of numerous bioactive molecules. By understanding the principles behind these reactions and adhering to safe laboratory practices, researchers can effectively utilize this key building block in their drug discovery and development endeavors.

References

-

Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). National Institutes of Health. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). National Institutes of Health. [Link]

-

Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Chemistry Portal. [Link]

-

1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. [Link]

- Method for producing 2,5-dimethylphenyl acetic acid.

-

Synthesis of 2,4-Disubstituted Imidazoles via Nucleophilic Catalysis. ResearchGate. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

3-Acetyl-1-(2,5-dimethylphenyl)thiourea. National Institutes of Health. [Link]

- Method for Producing 2,5-Dimethylphenyl Acetic Acid.

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. National Institutes of Health. [Link]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. National Institutes of Health. [Link]

-

Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Royal Society of Chemistry. [Link]

- 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.

-

An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. SciSpace. [Link]

-

Draw the product(s) of each of the following reactions:c. p-xylene... Pearson+. [Link]

-

Reaction of thiourea with formaldehyde and simplest aliphatic diamines. ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

(PDF) Friedel-Crafts Acylation. ResearchGate. [Link]

-

An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. Royal Society of Chemistry. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. [Link]

-

Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]

-

Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate. [Link]

-

Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium. Organic Chemistry Portal. [Link]

-

(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

-

(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. [Link]

-

synthesis of thiazoles. YouTube. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. US20080234501A1 - Method for Producing 2,5-Dimethylphenyl Acetic Acid - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Draw the product(s) of each of the following reactions:c. p-xylen... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium [organic-chemistry.org]

- 20. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization [organic-chemistry.org]

- 21. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Application Note: Structural Elucidation of 2-Chloro-1-(2,5-dimethylphenyl)ethanone using ¹H and ¹³C NMR Spectroscopy

Abstract

This document provides a comprehensive guide to the structural analysis of 2-Chloro-1-(2,5-dimethylphenyl)ethanone using one-dimensional ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, instrument setup, and data acquisition. The core of this note is an in-depth interpretation of the resulting spectra, explaining the causality behind observed chemical shifts, signal multiplicities, and integration. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust methods for molecular characterization.

Introduction and Scientific Context

2-Chloro-1-(2,5-dimethylphenyl)ethanone, a halogenated ketone derivative, serves as a valuable intermediate in various organic syntheses.[1] Its molecular structure, comprising a substituted aromatic ring and a reactive α-chloro ketone moiety, offers multiple sites for chemical modification. Accurate structural verification is paramount to ensure the purity and identity of this compound, which directly impacts the outcome of subsequent synthetic steps and the biological activity of target molecules.

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[2] It provides unparalleled insight into the chemical environment of individual atoms within a molecule. ¹H NMR maps the number and type of hydrogen atoms, while ¹³C NMR provides a corresponding map for the carbon skeleton.[3] By systematically analyzing these spectra, we can piece together the molecular puzzle with high confidence. This note explains not just the procedural steps but also the underlying principles that connect the spectral data to the molecular architecture of 2-Chloro-1-(2,5-dimethylphenyl)ethanone.

Chemical Structure:

-

IUPAC Name: 2-chloro-1-(2,5-dimethylphenyl)ethanone[1]

-

Molecular Formula: C₁₀H₁₁ClO[1]

-

Molecular Weight: 182.64 g/mol [1]

Safety and Hazard Management

Before commencing any experimental work, it is crucial to acknowledge the associated hazards.

-

Chemical Hazards: 2-Chloro-1-(2,5-dimethylphenyl)ethanone is classified as a hazardous substance. It may be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[1] Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

-

NMR Instrument Hazards: NMR spectrometers generate powerful magnetic fields. Individuals with cardiac pacemakers or other implanted electronic medical devices are strictly prohibited from entering the magnet room.[4] Ferromagnetic objects (e.g., steel tools, keys) must never be brought near the magnet to prevent them from becoming dangerous projectiles.[4][5]

Experimental Workflow and Protocols

A successful NMR analysis hinges on meticulous preparation and a systematic approach to data acquisition. The overall workflow is designed to ensure data quality and reproducibility.

Caption: Structure of 2-Chloro-1-(2,5-dimethylphenyl)ethanone with key proton and methyl group assignments.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments in the molecule.

-

Signal 1: Chloromethyl Protons (-CH₂Cl)

-

Predicted Chemical Shift (δ): ~4.7 ppm. These protons are adjacent to two strongly electron-withdrawing groups: the carbonyl (C=O) and the chlorine atom. This dual effect causes significant deshielding, shifting the signal far downfield compared to a simple alkyl group. [6] * Multiplicity: Singlet (s). There are no adjacent protons, so no spin-spin coupling occurs.

-

Integration: 2H. The area under this peak corresponds to two protons.

-

-

Signal 2 & 3: Aromatic Protons (Ar-H)

-

Predicted Chemical Shift (δ): 7.2 - 7.5 ppm. Protons attached to an aromatic ring typically appear in this region. [6]The three aromatic protons (H-3, H-4, H-6) are in chemically distinct environments.

-

H-6: This proton is ortho to the carbonyl group, which is strongly deshielding. It is expected to be the furthest downfield of the aromatic signals, likely appearing as a doublet.

-

H-4: This proton is ortho to one methyl group and meta to another. It will likely appear as a doublet.

-

H-3: This proton is ortho to a methyl group and meta to the carbonyl group. It is expected to appear as a singlet or a very finely split doublet.

-

Multiplicity: The signals will likely appear as a series of singlets and doublets, reflecting their coupling relationships.

-

Integration: 3H total for the entire aromatic region.

-

-

Signal 4 & 5: Methyl Protons (-CH₃)

-

Predicted Chemical Shift (δ): ~2.4 ppm and ~2.5 ppm. The two methyl groups are chemically non-equivalent.

-

C₂-CH₃ (ortho to carbonyl): The proximity to the carbonyl group might cause a slight downfield shift compared to the other methyl group.

-

C₅-CH₃ (meta to carbonyl): This methyl group is further from the deshielding carbonyl group.

-

Multiplicity: Both signals will be singlets (s) as there are no protons on adjacent carbons to couple with.

-

Integration: Each signal will integrate to 3H.

-

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -CH₂Cl | ~4.7 | Singlet (s) | 2H | Deshielded by adjacent C=O and Cl |

| Ar-H (H-6) | ~7.5 | Doublet (d) | 1H | Ortho to deshielding C=O group |

| Ar-H (H-4) | ~7.3 | Doublet (d) | 1H | Aromatic region |

| Ar-H (H-3) | ~7.2 | Singlet (s) | 1H | Aromatic region |

| C₂-CH₃ | ~2.5 | Singlet (s) | 3H | Benzylic position, ortho to C=O |

| C₅-CH₃ | ~2.4 | Singlet (s) | 3H | Benzylic position, meta to C=O |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each of the ten unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O):

-

Predicted Chemical Shift (δ): ~195-200 ppm. The carbonyl carbon is highly deshielded and typically appears far downfield in the spectrum. [7]

-

-

Aromatic Carbons (C₁-C₆):

-

Predicted Chemical Shift (δ): 125-140 ppm. Carbons within an aromatic ring resonate in this characteristic range. [8][9] * Quaternary Carbons (C₁, C₂, C₅): These carbons, which are bonded to other carbons and not to hydrogen, typically have weaker signals due to longer relaxation times. C₁ (attached to the carbonyl) will be significantly deshielded. C₂ and C₅ (attached to methyl groups) will also be identifiable in the quaternary region.

-

Protonated Carbons (C₃, C₄, C₆): These carbons will show stronger signals and their specific shifts will be influenced by the electronic effects of the substituents.

-

-

Chloromethyl Carbon (-CH₂Cl):

-

Methyl Carbons (-CH₃):

-

Predicted Chemical Shift (δ): ~20-22 ppm. These sp³-hybridized carbons are the most shielded and will appear furthest upfield in the spectrum. The two methyl carbons (C₇ and C₈) are non-equivalent and should appear as two separate, closely spaced peaks.

-

Table 2: Predicted ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C=O | ~198 | Carbonyl carbon, highly deshielded |

| C₁ | ~138 | Quaternary aromatic, attached to C=O |

| C₂ | ~137 | Quaternary aromatic, attached to CH₃ |

| C₅ | ~135 | Quaternary aromatic, attached to CH₃ |

| C₆ | ~132 | Protonated aromatic |

| C₄ | ~130 | Protonated aromatic |

| C₃ | ~128 | Protonated aromatic |

| -CH₂Cl | ~48 | sp³ carbon attached to electronegative Cl |

| C₇ (-CH₃) | ~22 | sp³ methyl carbon |

| C₈ (-CH₃) | ~21 | sp³ methyl carbon |

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a definitive and unambiguous method for the structural confirmation of 2-Chloro-1-(2,5-dimethylphenyl)ethanone. By following the detailed protocols and applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity and purity of their synthesized material. The predicted spectral data serves as a reliable benchmark for comparison with experimentally obtained results, ensuring the integrity of materials used in research and development.

References

-

PubChem. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry. Retrieved from [Link]

-

Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 2,5-Dimethylphenol | C8H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. The Basics of NMR. Retrieved from [Link]

-

NanoDefine. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

American Chemical Society Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. Retrieved from [Link]

-

Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

-

Supporting Information. (n.d.). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST WebBook. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

University of Utah. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from [Link]

-

Patterson‐Elenbaum, S., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). Retrieved from [Link]

-

YouTube. (2017). How to read Carbon 13 NMR Spectrums (Predict Signal #'s) m-Xylene, p-Xylene, o-Xylene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

YouTube. (2017). How many C-13 NMR peaks? OCR A level Chemistry. Retrieved from [Link]

Sources

- 1. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO | CID 2363693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. chemconnections.org [chemconnections.org]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathway of 2-Chloro-1-(2,5-dimethylphenyl)ethanone

Abstract

This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-1-(2,5-dimethylphenyl)ethanone. As a halogenated aromatic ketone, this compound serves as a valuable model for understanding fragmentation mechanisms crucial in synthetic chemistry, drug development, and metabolomics. The primary fragmentation pathways identified are driven by alpha-cleavage, resulting in the formation of a highly stable 2,5-dimethylbenzoyl acylium ion as the base peak. Subsequent fragmentation and the characteristic isotopic signature of chlorine are discussed in detail. A robust protocol for acquiring high-quality mass spectra using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided for researchers.

Introduction

2-Chloro-1-(2,5-dimethylphenyl)ethanone (Molecular Formula: C₁₀H₁₁ClO, Molecular Weight: 182.64 g/mol ) is an α-chloro ketone derivative.[1] Such compounds are important intermediates in organic synthesis, often used in the preparation of more complex pharmaceutical and agrochemical molecules. Accurate structural confirmation is a critical step in the synthesis and quality control process. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique that provides detailed structural information through the analysis of reproducible fragmentation patterns.

This guide serves to explain the causality behind the fragmentation of this specific molecule, providing researchers with the foundational knowledge to interpret their own spectral data confidently. We will explore the key fragmentation mechanisms, predict the major fragment ions, and provide a validated protocol for experimental analysis.

Principles of Fragmentation for Aromatic α-Chloro Ketones

Under standard 70 eV electron ionization conditions, the analyte molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a high-energy molecular ion (M⁺˙). This radical cation is unstable and rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. For ketones, two primary fragmentation pathways are dominant.[2]

-

Alpha (α)-Cleavage: This is the most significant fragmentation mechanism for ketones.[3] It involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent (alpha) carbon. The charge is preferentially retained by the fragment that is better stabilized, which is typically the oxygen-containing acylium ion due to resonance stabilization.[2][3]

-

Halogen Isotopic Pattern: A critical diagnostic feature in the mass spectrum of chlorinated compounds is the presence of a distinct isotopic pattern. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 abundance ratio.[4] Consequently, any fragment containing one chlorine atom will exhibit two peaks: a main peak (M) and an M+2 peak with an intensity of approximately one-third of the main peak. This signature is invaluable for confirming the presence and number of chlorine atoms in a fragment.

The McLafferty rearrangement, another common pathway for ketones, is not anticipated for 2-Chloro-1-(2,5-dimethylphenyl)ethanone as it lacks the requisite γ-hydrogen on a flexible alkyl chain.[4][5]

Predicted Fragmentation Pathway of 2-Chloro-1-(2,5-dimethylphenyl)ethanone

The fragmentation of the molecular ion of 2-Chloro-1-(2,5-dimethylphenyl)ethanone (m/z 182/184) is dominated by logical, energy-driven bond cleavages.

3.1. Molecular Ion Peak (m/z 182/184)

The molecular ion is expected to be clearly visible. Due to the ³⁵Cl/³⁷Cl isotopic distribution, it will appear as a doublet of peaks at m/z 182 (C₁₀H₁₁³⁵ClO⁺˙) and m/z 184 (C₁₀H₁₁³⁷ClO⁺˙) with a characteristic ~3:1 intensity ratio.

3.2. Primary Fragmentation: Alpha-Cleavage

There are two possible sites for α-cleavage: the bond between the carbonyl and the aromatic ring, and the bond between the carbonyl and the chloromethyl group.

-

Pathway A: Loss of the Chloromethyl Radical (•CH₂Cl) - The Dominant Pathway This involves the cleavage of the C-C bond between the carbonyl group and the chloromethyl group. This pathway is highly favored because it results in the formation of the resonance-stabilized 2,5-dimethylbenzoyl cation at m/z 133 . The stability of this acylium ion makes this fragment the anticipated base peak in the spectrum. This prediction is supported by the mass spectrum of the related compound 1-(2,5-dimethylphenyl)ethanone, which also shows a strong peak at m/z 133 corresponding to this same cation.[6]

-

Pathway B: Loss of the 2,5-Dimethylphenyl Radical The alternative α-cleavage involves the loss of the 2,5-dimethylphenyl radical. This would form a chloroacetyl cation ([CH₂ClCO]⁺). This fragment would appear at m/z 77 (for ³⁵Cl) and m/z 79 (for ³⁷Cl). This pathway is considered less favorable due to the lower stability of this cation compared to the highly stabilized 2,5-dimethylbenzoyl cation.

3.3. Secondary Fragmentation

The stable fragment ions generated from the primary cleavage can undergo further fragmentation.

-

Decarbonylation of the Acylium Ion: The base peak ion at m/z 133 is expected to lose a neutral carbon monoxide (CO) molecule. This is a common fragmentation route for benzoyl cations. This loss results in the formation of the 2,5-dimethylphenyl cation ([C₈H₉]⁺) at m/z 105 . This is predicted to be another prominent peak in the spectrum.

3.4. Other Fragmentation Pathways

-

Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond from the molecular ion can occur, leading to the formation of an ion at m/z 147 ([C₁₀H₁₁O]⁺). This peak is expected to be of moderate to low intensity.

The overall predicted fragmentation is visually summarized in the workflow below.

Caption: Predicted EI fragmentation pathway for 2-Chloro-1-(2,5-dimethylphenyl)ethanone.

Summary of Predicted Mass Fragments

The table below summarizes the key ions expected in the EI mass spectrum of the title compound.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Relative Intensity | Ion Structure | Proposed Fragmentation |

| 182 | 184 | Moderate | [C₁₀H₁₁ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | - | High (Base Peak) | [C₉H₉O]⁺ | α-cleavage: [M - •CH₂Cl]⁺ |

| 105 | - | High | [C₈H₉]⁺ | Secondary: [M - •CH₂Cl - CO]⁺ |

| 147 | - | Low-Moderate | [C₁₀H₁₁O]⁺ | [M - •Cl]⁺ |

| 77 | 79 | Low | [C₂H₂ClO]⁺ | α-cleavage: [M - •C₈H₉]⁺ |

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for obtaining a high-quality electron ionization mass spectrum.

5.1. Objective To acquire a reproducible 70 eV electron ionization mass spectrum of 2-Chloro-1-(2,5-dimethylphenyl)ethanone for structural confirmation and identification.

5.2. Materials and Instrumentation

-

Analyte: 2-Chloro-1-(2,5-dimethylphenyl)ethanone

-

Solvent: HPLC-grade Methanol or Ethyl Acetate

-

Instrumentation: A standard Gas Chromatography system coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Shimadzu GCMS, etc.).

5.3. Sample Preparation

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

-

Perform a serial dilution from the stock solution to create a working solution of approximately 10 µg/mL.

-

Causality Note: A dilute solution prevents saturation of the detector and overloading of the GC column, ensuring sharp peaks and clean spectra.

-

5.4. GC-MS Method Parameters The following parameters provide a robust starting point and can be optimized as needed.

| Parameter | Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | Standard volume for trace analysis. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Split Ratio | 20:1 | Prevents column overloading while allowing sufficient analyte to reach the detector. |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) | A general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Start at 80°C, hold 1 min. Ramp at 15°C/min to 280°C, hold 5 min. | A standard temperature ramp to ensure good separation from solvent and any impurities. |

| MS System | ||

| Ion Source | Electron Ionization (EI) | Standard ionization technique for creating reproducible, library-searchable spectra. |

| Source Temperature | 230 °C | Standard temperature to maintain analyte in the gas phase without thermal degradation. |

| Ionization Energy | 70 eV | Universal standard for EI-MS, maximizing ionization and producing comparable library spectra. |

| Mass Range | m/z 40 - 400 | A range that encompasses the molecular ion and all expected major fragments. |

| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak for deconvolution. |

5.5. Data Analysis

-

Integrate the chromatographic peak corresponding to the analyte.

-

Examine the mass spectrum associated with the peak.

-

Identify the molecular ion peak doublet at m/z 182/184, confirming the ~3:1 ratio.

-

Identify the base peak and other major fragments, comparing their m/z values to the predicted fragments in Section 4.

-

(Optional) Perform a library search (e.g., NIST, Wiley) to find matching spectra, though novel compounds may not have library entries.

Conclusion

The mass spectrometric fragmentation of 2-Chloro-1-(2,5-dimethylphenyl)ethanone is a predictable process governed by fundamental chemical principles. The EI spectrum is expected to be dominated by a base peak at m/z 133 , corresponding to the highly stable 2,5-dimethylbenzoyl cation formed via α-cleavage and the loss of a chloromethyl radical. A significant secondary fragment at m/z 105 arises from the subsequent loss of carbon monoxide. The presence of a chlorine atom is readily confirmed by the characteristic M/M+2 isotopic pattern of the molecular ion and any chlorine-containing fragments. The protocol provided herein offers a reliable method for obtaining high-quality data for this and structurally related compounds, aiding researchers in the unambiguous confirmation of their synthetic products.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75061, Ethanone, 1-(2,5-dimethylphenyl)-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2363693, 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one. PubChem. Retrieved from [Link]

-

Chad's Prep (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. Retrieved from [Link]

-

Hu, N., Tu, Y., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of Organic Chemistry, 73(9), 3369-76. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 237805, 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95343, Ethanone, 2-chloro-1,2-diphenyl-. PubChem. Retrieved from [Link]

-

ChemistNATE (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12199638, 2-chloro-1-phenyl(114C)ethanone. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Ethanone, 1-(2,5-dimethylphenyl)-. NIST WebBook. Retrieved from [Link]

-

LibreTexts Chemistry (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO | CID 2363693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061 - PubChem [pubchem.ncbi.nlm.nih.gov]

Infrared (IR) Spectroscopy of 2-Chloro-1-(2,5-dimethylphenyl)ethanone: A Comprehensive Guide to Analysis and Interpretation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the acquisition and interpretation of the infrared (IR) spectrum of 2-Chloro-1-(2,5-dimethylphenyl)ethanone. Infrared spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of organic molecules.[1] By identifying the vibrational frequencies of specific functional groups, researchers can confirm molecular identity, assess purity, and gain insights into the chemical environment of the molecule. This note details a robust protocol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, outlines the expected spectral features based on the compound's structure, and provides a framework for accurate spectral interpretation.

Introduction: The Molecular Profile

2-Chloro-1-(2,5-dimethylphenyl)ethanone (CAS No: 50690-11-4) is a substituted aromatic ketone.[2] Its structure, featuring a carbonyl group, an α-chloro substituent, and a substituted phenyl ring, makes it a valuable intermediate in organic synthesis. Accurate and efficient characterization of this compound is critical for ensuring the quality and success of subsequent synthetic steps in research and drug development.

Infrared spectroscopy is particularly well-suited for this purpose. The technique probes the vibrational modes of a molecule when it interacts with infrared radiation. Covalent bonds vibrate at specific frequencies determined by the bond strength and the mass of the bonded atoms. A key principle is that a change in the dipole moment during vibration is required for a bond to be IR-active.[3] The carbonyl group (C=O) in ketones, for instance, possesses a large dipole moment and therefore produces one of the strongest and most diagnostic absorptions in an IR spectrum.[4] This guide will systematically deconstruct the IR spectrum of 2-Chloro-1-(2,5-dimethylphenyl)ethanone, correlating each significant absorption band to its corresponding molecular vibration.

Molecular Structure:

Figure 1: Chemical structure of 2-Chloro-1-(2,5-dimethylphenyl)ethanone.

Theoretical Framework: Predicting the Spectrum

Before acquiring the spectrum, a thorough analysis of the molecule's structure allows us to predict the key absorption bands. This predictive approach is fundamental to accurate spectral interpretation. The primary functional groups and their expected vibrational frequencies are detailed below.

-

Carbonyl (C=O) Stretching: The C=O bond in ketones typically produces a strong, sharp absorption. For saturated aliphatic ketones, this band appears around 1715 cm⁻¹.[5] However, when the carbonyl group is conjugated with an aromatic ring, as in this molecule, the absorption frequency is lowered due to resonance effects. This delocalization of pi-electrons weakens the C=O double bond, shifting the peak to a lower wavenumber, typically in the 1685-1666 cm⁻¹ range.[5][6]

-

Aromatic Ring Vibrations:

-

C-H Stretching: The C-H bonds on the phenyl ring will exhibit stretching vibrations at frequencies slightly above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹). This is a key diagnostic feature for distinguishing aromatic/alkenyl C-H bonds from aliphatic C-H bonds.[4]

-

C=C Stretching: The aromatic ring itself has characteristic C=C bond stretching vibrations that appear as a series of bands, often of medium intensity, in the 1620-1450 cm⁻¹ region.[4]

-

-

Aliphatic C-H Vibrations:

-

Methyl (CH₃) and Methylene (CH₂) Stretching: The methyl groups on the phenyl ring and the methylene group adjacent to the chlorine atom will show C-H stretching absorptions in the 2950-2850 cm⁻¹ range.[4]

-

Methylene (CH₂) Wagging: The methylene group attached to the chlorine atom (–CH₂Cl) may also exhibit a characteristic wagging vibration between 1300-1150 cm⁻¹.[7][8]

-

-

Carbon-Chlorine (C-Cl) Stretching: The C-Cl bond stretch is expected in the fingerprint region of the spectrum. This absorption is typically found between 850-550 cm⁻¹, though it can sometimes be weak or obscured by other peaks in this complex region.[7][8]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.[9] It relies on an evanescent wave that penetrates a short distance into the sample placed in direct contact with a high-refractive-index crystal (often diamond or germanium), making it a rapid and reproducible method.[9][10]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: A single-reflection ATR accessory (e.g., with a diamond crystal).

-

Sample: 2-Chloro-1-(2,5-dimethylphenyl)ethanone (solid), ~2-5 mg.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Protocol

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

ATR Crystal Cleaning (Causality Check): The cleanliness of the ATR crystal is paramount for acquiring a pure spectrum of the sample. Any residue from previous analyses will appear as contaminant peaks.

-

Moisten a lint-free wipe with isopropanol.

-

Gently but firmly wipe the surface of the ATR crystal.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition (Self-Validation): A background spectrum must be collected to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.

-

With the clean, empty ATR accessory in place, initiate a "Background" or "Reference" scan using the instrument's software.

-

Typical Parameters: 16-32 scans at a resolution of 4 cm⁻¹.

-

Scientist's Note: The resulting background should be a flat line. If significant peaks from water or CO₂ are visible, it may indicate a need for purging the instrument with dry air or nitrogen.

-

-

Sample Application:

-

Place a small amount (a few milligrams is sufficient) of the solid 2-Chloro-1-(2,5-dimethylphenyl)ethanone powder onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Expertise Insight: Insufficient contact is a common cause of weak signals and a noisy spectrum. The pressure mechanism ensures a uniform and reproducible path length for the evanescent wave.

-

-

Sample Spectrum Acquisition:

-

Initiate the "Sample" scan using the same parameters as the background scan for consistency.

-

The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleanup:

-

Retract the press arm and carefully remove the bulk of the solid sample with a clean spatula or wipe.

-

Clean the ATR crystal thoroughly with isopropanol as described in Step 2 to prepare for the next user.

-

Data Visualization and Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental process, emphasizing the critical validation and decision points.

Caption: ATR-FTIR Experimental Workflow Diagram.

Spectral Analysis and Interpretation

The resulting IR spectrum should be analyzed by correlating the observed absorption bands with the expected vibrational frequencies.

Table 1: Summary of Expected and Observed IR Absorption Bands for 2-Chloro-1-(2,5-dimethylphenyl)ethanone

| Wavenumber (cm⁻¹) Range | Intensity | Assignment | Vibrational Mode |

| 3100 - 3010 | Medium | Aromatic C-H | Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H (CH₃ & CH₂) | Stretching |

| ~1685 | Strong, Sharp | Ketone C=O | Stretching |

| 1610, 1500, 1450 | Medium-Weak | Aromatic C=C | Ring Stretching |